molecular formula C14H18 B13433413 1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene

1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene

Cat. No.: B13433413
M. Wt: 186.29 g/mol
InChI Key: NDOXFIGWVWSMPG-UHFFFAOYSA-N
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Description

1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene is an organic compound with the molecular formula C₁₄H₁₈ It is a derivative of naphthalene, characterized by the presence of a methyl group and an isopropyl group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene can be synthesized through several methods. One common approach involves the hydrogenation of 6-methyl-4-(1-methylethyl)naphthalene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors. The process parameters, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.

    Reduction: Further hydrogenation can lead to more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) is typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: More saturated naphthalene derivatives.

    Substitution: Halogenated or nitrated naphthalene compounds.

Scientific Research Applications

1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dihydro-6-methyl-4-(1-methylethyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dihydro-4-methylnaphthalene
  • 1,2,3,4-Tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene
  • 1,6-Dimethyl-4-(1-methylethyl)naphthalene

Uniqueness

1,2-Dihydro-6-methyl-4-(1-methylethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

6-methyl-4-propan-2-yl-1,2-dihydronaphthalene

InChI

InChI=1S/C14H18/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h6-10H,4-5H2,1-3H3

InChI Key

NDOXFIGWVWSMPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC=C2C(C)C)C=C1

Origin of Product

United States

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